molecular formula C18H26N2O B8284813 1'-Methyl-1-phenylhexahydrospiro[oxazolo[3,4-a]pyridine-3,4'-piperidine]

1'-Methyl-1-phenylhexahydrospiro[oxazolo[3,4-a]pyridine-3,4'-piperidine]

Cat. No. B8284813
M. Wt: 286.4 g/mol
InChI Key: XFHQYXRJUICKLQ-UHFFFAOYSA-N
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Patent
US04260623

Procedure details

Sodium hydride (1.2 g of a 50% dispersion in a mineral oil) is added in portions to a stirred solution of 5.4 g of hexahydro-1-phenylspiro[3H-oxazolo[3,4-a]pyridine-3,4'-piperidine] in 100 ml of tetrahydrofuran at 25° C. The mixture is stirred 0.5 hours under nitrogen and 5 g iodomethane in 10 ml of tetrahydrofuran is added dropwise. The mixture is stirred at 45° C. for 3 hours, filtered and the filtrate is evaporated in vacuo. The residue is dissolved in methylene dichloride, washed with water, dried over magnesium sulfate and the solvent is evaporated. The residue is crystallized from ethyl acetate to obtain the desired hexahydro-1'-methyl-1-phenylspiro[3H-oxazolo-[3,4-a]pyridine-3,4'-piperidine]; mp 157°-159° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexahydro-1-phenylspiro[3H-oxazolo[3,4-a]pyridine-3,4'-piperidine]
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH:9]2[CH:18]3[CH2:19][CH2:20][CH2:21][CH2:22][N:17]3[C:11]3([CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)[O:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.I[CH3:24]>O1CCCC1>[CH3:24][N:14]1[CH2:13][CH2:12][C:11]2([N:17]3[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]3[CH:9]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=3)[O:10]2)[CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
hexahydro-1-phenylspiro[3H-oxazolo[3,4-a]pyridine-3,4'-piperidine]
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC2(CCNCC2)N2C1CCCC2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 0.5 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 45° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene dichloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1CCC2(CC1)OC(C1N2CCCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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